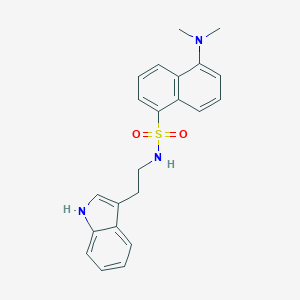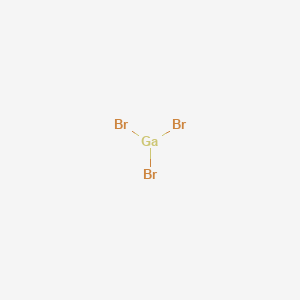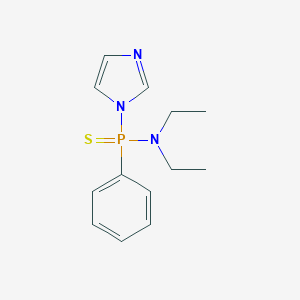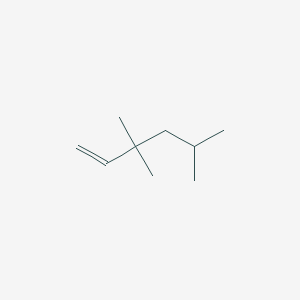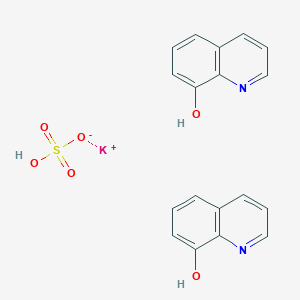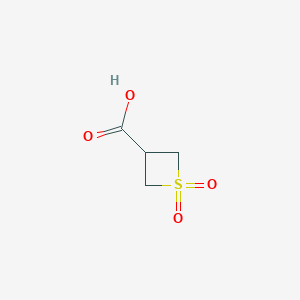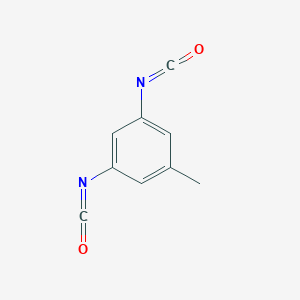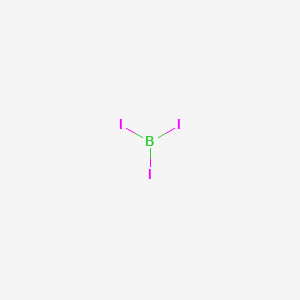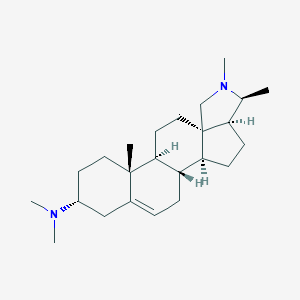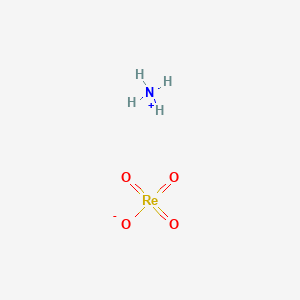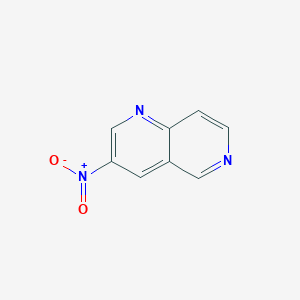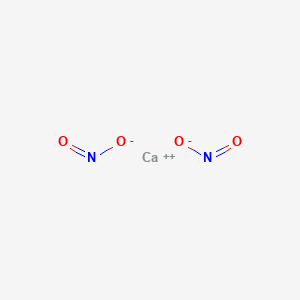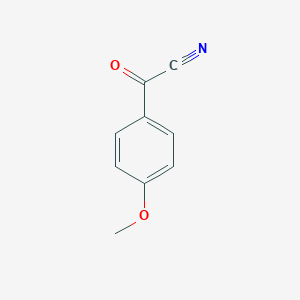
4-甲氧基苯甲酰氰
概述
描述
4-Methoxybenzoyl cyanide is an organic compound with the molecular formula C9H7NO2. It is a derivative of benzoyl cyanide, where a methoxy group is substituted at the para position of the benzene ring. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions.
科学研究应用
4-Methoxybenzoyl cyanide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of drugs with potential therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials
作用机制
Mode of Action
It is known that cyanide compounds can inhibit certain enzymes, particularly those involved in cellular respiration . .
Biochemical Pathways
Cyanide compounds, including 4-Methoxybenzoyl cyanide, can affect various biochemical pathways. For instance, cyanide is known to inhibit the cytochrome c oxidase enzyme, disrupting the electron transport chain and halting cellular respiration . This can lead to a decrease in ATP production and an increase in reactive oxygen species . .
Result of Action
Cyanide compounds can cause cellular hypoxia by inhibiting cellular respiration, which can lead to cell death . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Methoxybenzoyl cyanide. For instance, cyanide compounds can be influenced by environmental pH and temperature . .
生化分析
Biochemical Properties
It is known that cyanide, a component of 4-Methoxybenzoyl cyanide, can stimulate mitochondrial Complex IV and enhance cellular bioenergetics
Cellular Effects
Cyanide, a component of this compound, has been shown to have a biphasic effect on Cytochrome C oxidase (CCOx), a key enzyme in cellular respiration . At low concentrations, cyanide stimulates CCOx activity, while at higher concentrations, it inhibits the enzyme .
Molecular Mechanism
It is known that cyanide can bind to the heme a3 prosthetic group in Complex IV (Cytochrome C oxidase [CCOx]), inhibiting mitochondrial electron transport
Temporal Effects in Laboratory Settings
It is known that the compound has a shelf life of 60 months
Metabolic Pathways
Cyanide, a component of this compound, is known to be involved in various metabolic pathways
准备方法
Synthetic Routes and Reaction Conditions: 4-Methoxybenzoyl cyanide can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzoyl chloride with sodium cyanide in the presence of a suitable solvent. The reaction typically occurs under reflux conditions, and the product is isolated through distillation or crystallization .
Industrial Production Methods: In industrial settings, the production of 4-methoxybenzoyl cyanide often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization and drying under reduced pressure to obtain a high-purity product .
化学反应分析
Types of Reactions: 4-Methoxybenzoyl cyanide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-methoxybenzoic acid.
Reduction: Reduction reactions can convert it to 4-methoxybenzyl alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the cyanide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with 4-methoxybenzoyl cyanide under mild conditions.
Major Products Formed:
Oxidation: 4-Methoxybenzoic acid.
Reduction: 4-Methoxybenzyl alcohol.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
相似化合物的比较
4-Methoxybenzyl cyanide: Similar structure but with a different functional group.
4-Methoxybenzoic acid: An oxidized form of 4-methoxybenzoyl cyanide.
4-Methoxybenzyl alcohol: A reduced form of 4-methoxybenzoyl cyanide
Uniqueness: 4-Methoxybenzoyl cyanide is unique due to its versatile reactivity and its role as an intermediate in the synthesis of various complex molecules. Its methoxy group provides distinct electronic properties that influence its chemical behavior, making it a valuable compound in organic synthesis .
属性
IUPAC Name |
4-methoxybenzoyl cyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMIZSCETMDNEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348953 | |
| Record name | 4-methoxybenzoyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14271-83-1 | |
| Record name | 4-methoxybenzoyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
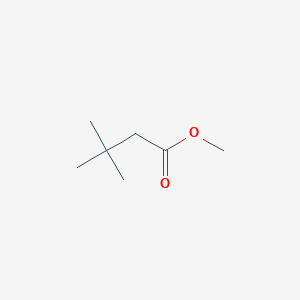
![N-[3-(Dimethylamino)propyl]-4-methylbenzene-1-sulfonamide](/img/structure/B77587.png)
